Cyclopropylphenylmethane
Description
Historical Context of Cyclopropane (B1198618) Chemistry in Advanced Organic Synthesis
The study of cyclopropane and its derivatives has a rich history, dating back to the late 19th century. The inherent ring strain of the cyclopropane ring, a consequence of its compressed bond angles, makes it a high-energy motif and a versatile reactive intermediate in organic synthesis. Early investigations laid the groundwork for understanding the unique bonding and reactivity of this small carbocycle.
Over the decades, the development of new synthetic methods has enabled the incorporation of the cyclopropyl (B3062369) group into a wide array of more complex molecules. Key advancements in cyclopropanation reactions, such as the Simmons-Smith reaction, the use of diazo compounds with metal catalysis, and intramolecular cyclization reactions, have been pivotal. nist.govmasterorganicchemistry.com These methods have allowed chemists to stereoselectively introduce cyclopropane rings, a crucial capability for the synthesis of complex targets. The cyclopropyl group is no longer just a chemical curiosity but a functional handle that can be used to modulate the electronic and steric properties of a molecule, making it a valuable component in the toolbox of advanced organic synthesis. acs.orgnih.gov
Contemporary Significance of Cyclopropylphenylmethane in Chemical Research
In modern chemical research, this compound and its derivatives continue to be of significant interest. The compound serves as a valuable building block in the synthesis of more complex molecular architectures. nih.govnih.gov The presence of both a reactive cyclopropyl group and a versatile phenyl group allows for a diverse range of chemical transformations.
Furthermore, the cyclopropyl group in compounds like this compound can act as a sensitive mechanistic probe. nih.gov The way in which the cyclopropane ring reacts—for instance, through ring-opening or rearrangement—can provide detailed information about the intermediates and transition states of a chemical reaction. This has been particularly useful in studying photochemical and thermal reactions, where the fate of the cyclopropyl moiety reveals underlying mechanistic pathways. acs.org The study of such reactions contributes to a more fundamental understanding of chemical reactivity, which is essential for the design of new and more efficient chemical transformations.
Overview of Key Research Areas and Methodological Approaches
Research involving this compound primarily falls into several key areas, each employing specific methodological approaches.
One major area of focus is the synthesis of this compound and its substituted analogs. Historical methods, such as the one reported by Kishner in 1911 involving the reaction of trimethylenecarboxyl chloride with benzene (B151609) in the presence of aluminum chloride, have been documented. nist.gov Modern approaches often utilize more sophisticated catalytic systems to achieve higher yields and selectivity. These can include transition-metal-catalyzed cross-coupling reactions and various cyclopropanation strategies. organic-chemistry.org
Another significant research area is the study of the reactivity of this compound, particularly its thermal and photochemical decomposition. acs.orgacs.org These studies often involve heating or irradiating the compound and analyzing the resulting products to understand the fragmentation and rearrangement pathways. The mechanistic implications of these reactions are a key point of investigation, shedding light on the stability and reactivity of the cyclopropylmethyl system.
Finally, the characterization of this compound and its reaction products is a crucial aspect of the research. This involves a suite of analytical techniques, including spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), to elucidate the structure of the compounds. youtube.comyoutube.com Physical properties such as boiling point and melting point are also determined to fully characterize the substance. nist.gov
Interactive Data Tables
Below are interactive tables summarizing key data related to this compound.
Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂ | nist.gov |
| Molecular Weight | 132.2023 g/mol | nist.gov |
| Boiling Point | 520.5 K (247.35 °C) | nist.gov |
| Melting Point | 278 K (4.85 °C) | nist.gov |
| CAS Registry Number | 1667-00-1 | nist.gov |
Photochemical Decomposition Products of this compound
The following table details the relative abundance of products from the photochemical decomposition of this compound at different temperatures. The values are normalized relative to methane (B114726) for gaseous products and benzene for condensable products.
| Product | Relative Abundance at 55°C | Relative Abundance at 85°C |
| Methane | 1.0 | 1.0 |
| Ethane (B1197151) | 0.8 | 0.6 |
| Ethylene | 1.5 | 1.6 |
| Propane (B168953) | 0.8 | 0.5 |
| Propylene | 1.3 | 0.9 |
| Cyclopropane | 4.3 | 2.0 |
| 1-Butene | 0.4 | Not Reported |
| 2-Butene/Isobutylene | 0.2 | Not Reported |
| Acetylene | Trace | Trace |
| Benzene | 1.0 | Not Reported |
| Toluene (B28343) | 1.2 | Not Reported |
| Ethylbenzene | 0.6 | Not Reported |
| Styrene (B11656) | 0.2 | Not Reported |
| Ethanol | Trace | Not Reported |
Data sourced from the American Chemical Society. acs.org
Established Strategies for the Synthesis of this compound
The preparation of the core this compound structure is accessible through several reliable synthetic routes. These methods primarily involve the formation of a key precursor, cyclopropyl phenyl ketone, followed by its reduction, or direct construction of the cyclopropane ring on a phenyl-containing substrate.
Conventional Organic Synthesis Routes to the Core Structure
A primary and conventional approach to the synthesis of the this compound core structure involves a two-step sequence commencing with the Friedel-Crafts acylation of benzene. In this reaction, benzene is treated with cyclopropanecarbonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to yield cyclopropyl phenyl ketone chemguide.co.ukmasterorganicchemistry.comyoutube.com. This electrophilic aromatic substitution reaction effectively introduces the cyclopropylcarbonyl group onto the benzene ring khanacademy.org.
The subsequent step involves the reduction of the carbonyl group of cyclopropyl phenyl ketone to a methylene (B1212753) group, thereby furnishing this compound. Two classical and widely employed named reactions for this transformation are the Wolff-Kishner reduction and the Clemmensen reduction byjus.comunacademy.comvedantu.com.
Precursor-Based Synthesis and Transformation (e.g., from Cyclopropyl Phenyl Ketone)
The reduction of cyclopropyl phenyl ketone is a pivotal transformation in the synthesis of this compound. The choice between the Wolff-Kishner and Clemmensen reduction methods often depends on the presence of other functional groups in the molecule, as they are conducted under basic and acidic conditions, respectively vedantu.com.
Wolff-Kishner Reduction: This reaction involves the conversion of the carbonyl group to a hydrazone by reaction with hydrazine (B178648) (NH₂NH₂), followed by decomposition of the hydrazone in the presence of a strong base (like potassium hydroxide) at elevated temperatures to yield the corresponding alkane byjus.comstudy.comwikipedia.orgmasterorganicchemistry.comyoutube.com. The driving force for this reaction is the formation of highly stable nitrogen gas. Diethylene glycol is commonly used as a high-boiling solvent to facilitate the high temperatures required byjus.com.
Clemmensen Reduction: This method employs zinc amalgam (Zn(Hg)) in the presence of concentrated hydrochloric acid to reduce the ketone to the alkane byjus.comunacademy.comwikipedia.orgchemistnotes.com. The mechanism of the Clemmensen reduction is not fully understood but is thought to involve a series of single-electron transfers from the zinc surface to the protonated carbonyl group byjus.comwikipedia.org. This reaction is particularly effective for aryl-alkyl ketones that are stable in strongly acidic conditions byjus.comunacademy.com.
| Reduction Method | Reagents and Conditions | Mechanism Highlights | Key Considerations |
| Wolff-Kishner Reduction | Hydrazine (NH₂NH₂), strong base (e.g., KOH), high temperature (e.g., in diethylene glycol) | Formation of a hydrazone intermediate, followed by base-catalyzed elimination of N₂ gas. byjus.comwikipedia.org | Suitable for substrates that are sensitive to acid. The high temperatures required can be a limitation for some molecules. vedantu.com |
| Clemmensen Reduction | Zinc amalgam (Zn(Hg)), concentrated hydrochloric acid (HCl) | Complex mechanism involving electron transfer from the zinc surface to the protonated carbonyl group. byjus.comwikipedia.org | Suitable for substrates that are stable in strong acid. Not ideal for acid-sensitive compounds. byjus.comvedantu.com |
Stereoselective Synthesis of this compound Analogues
The synthesis of chiral analogues of this compound, where the cyclopropane ring or adjacent carbons are stereocenters, requires the use of stereoselective methods. These approaches are crucial for the preparation of enantiomerically pure compounds for applications in medicinal chemistry and materials science.
Asymmetric Approaches to Cyclopropyl Ring Formation
Asymmetric cyclopropanation reactions are a direct and powerful tool for the enantioselective synthesis of cyclopropanes. These methods often involve the reaction of an alkene with a carbene or carbenoid species in the presence of a chiral catalyst. For the synthesis of this compound analogues, styrene and its derivatives are common starting materials.
Chiral transition metal complexes, particularly those of cobalt, iron, and ruthenium, have been shown to be effective catalysts for the asymmetric cyclopropanation of styrenes with diazoacetates iastate.eduacs.orgacs.orgnsf.govrochester.edurochester.edursc.orgacs.org. The use of chiral porphyrin or β-ketoiminato ligands on these metals can induce high levels of diastereoselectivity and enantioselectivity in the resulting cyclopropane products acs.orgoup.com. Myoglobin-based biocatalysts have also been engineered to perform highly stereoselective cyclopropanation of styrenes rochester.edurochester.edunih.gov.
Chiral Auxiliary and Ligand-Controlled Methods
The use of chiral auxiliaries provides another robust strategy for controlling the stereochemistry of cyclopropanation. A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct a reaction to proceed with a specific stereochemical outcome.
A well-established example is the Simmons-Smith cyclopropanation of chiral allylic alcohols. In this reaction, an organozinc carbenoid, typically formed from diiodomethane (B129776) and a zinc-copper couple, reacts with the double bond organicreactions.orgtcichemicals.comorganic-chemistry.orgwikipedia.orgmdpi.com. The hydroxyl group of the chiral allylic alcohol can coordinate to the zinc reagent, directing the methylene transfer to the same face of the double bond, thus leading to a high degree of diastereoselectivity. Subsequent removal of the hydroxyl group would yield a chiral this compound analogue.
Similarly, chiral ligands can be used in stoichiometric or catalytic amounts to control the stereochemistry of metal-catalyzed cyclopropanation reactions. The ligand coordinates to the metal center and creates a chiral environment that influences the approach of the reactants, leading to the preferential formation of one enantiomer of the product.
Enantioselective and Diastereoselective Synthetic Pathways
Enantioselective synthetic pathways aim to produce a single enantiomer of a chiral product from an achiral or racemic starting material. In the context of this compound analogues, this can be achieved through the asymmetric cyclopropanation of a prochiral alkene like styrene, as discussed previously. The choice of the chiral catalyst and reaction conditions is critical to achieving high enantiomeric excess (ee) iastate.eduacs.orgoup.com.
Diastereoselective synthesis, on the other hand, involves the formation of a specific diastereomer of a product that has multiple stereocenters. This can be accomplished by starting with a substrate that already contains a stereocenter and using that existing chirality to control the formation of new stereocenters. The Simmons-Smith cyclopropanation of a chiral allylic alcohol derived from a phenyl-containing precursor is a prime example of a diastereoselective pathway to a this compound analogue. The inherent stereochemistry of the alcohol directs the cyclopropanation, resulting in a product with a specific relative configuration between the existing and newly formed stereocenters.
| Stereoselective Method | Key Principle | Typical Substrates/Reagents | Outcome |
| Asymmetric Catalysis | A chiral catalyst creates a chiral environment, favoring the formation of one enantiomer. | Styrene derivatives, diazoacetates, chiral transition metal complexes (Co, Fe, Ru). iastate.eduacs.orgacs.org | High enantiomeric excess (ee) of the cyclopropane product. |
| Chiral Auxiliary Control | A chiral group temporarily attached to the substrate directs the stereochemical course of the reaction. | Chiral allylic alcohols, Simmons-Smith reagent (Zn-Cu, CH₂I₂). organicreactions.orgorganic-chemistry.org | High diastereoselectivity, controlled by the existing stereocenter. |
| Diastereoselective Synthesis | An existing stereocenter in the starting material influences the formation of new stereocenters. | Chiral alkenes (e.g., derived from a chiral pool). | Formation of a specific diastereomer of the product. |
Structure
2D Structure
Properties
IUPAC Name |
cyclopropylmethylbenzene | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12/c1-2-4-9(5-3-1)8-10-6-7-10/h1-5,10H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUGXBRGATQTAFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC2=CC=CC=C2 | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60168155 | |
| Record name | Benzylcyclopropane | |
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Molecular Weight |
132.20 g/mol | |
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Physical Description |
Clear colorless liquid; [Acros Organics MSDS] | |
| Record name | Benzylcyclopropane | |
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CAS No. |
1667-00-1 | |
| Record name | (Cyclopropylmethyl)benzene | |
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| Record name | Benzylcyclopropane | |
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| Record name | Benzylcyclopropane | |
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| Record name | Benzylcyclopropane | |
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| Record name | Benzylcyclopropane | |
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Mechanistic Investigations of Cyclopropylphenylmethane Reactivity
Fundamental Reaction Pathways and Transformations
The reactivity of cyclopropylphenylmethane is characterized by several key transformation pathways, primarily involving the opening of the three-membered ring. These reactions can be initiated by acidic or metallic catalysts, radical species, heat, or light, each leading to distinct product profiles through different mechanistic routes.
Thermal Decomposition Pathways of this compound (Pyrolysis Studies)
The thermal decomposition of this compound has been investigated, revealing a complex mixture of products resulting from fragmentation and rearrangement reactions. Pyrolysis studies show that heating this compound leads to the formation of various gaseous and condensable products. The major gaseous product identified is cyclopropane (B1198618), accompanied by ethylene, propylene, propane (B168953), methane (B114726), ethane (B1197151), and 1-butene. rsc.org Among the condensable products, toluene (B28343), benzene (B151609), ethylbenzene, and styrene (B11656) are formed. rsc.org
Photochemical Reactivity Mechanisms
The photochemical decomposition of this compound upon irradiation also yields a variety of products, indicating extensive fragmentation and hydrogen migration. rsc.org The primary photochemical processes are thought to involve the excitation of the aromatic nucleus, with the energy being utilized to cleave C-C bonds. rsc.org The proximity of the bond to the excited aromatic center and the bond strength are competing factors that determine which bond is cleaved. rsc.org
In the absence of oxygen, the photochemical decomposition at 55-85°C produces a range of gaseous and condensable products. The presence of oxygen significantly alters the product distribution, for example, suppressing the formation of ethane and propane while increasing the yield of ethylene. rsc.org
The formation of many of the observed products is attributed to subsequent hydrogen abstraction reactions by primary radical fragments. rsc.org The primary reaction pathways are proposed to involve the cleavage of the bonds within the cyclopropylmethyl moiety. rsc.org
Data Tables
Table 1: Products from the Photochemical Decomposition of this compound rsc.org
| Product | Relative Yield (55°C) | Relative Yield (85°C) | Relative Yield (55°C, 50 mm O₂) |
| Gases | |||
| Methane | 1.0 | 1.0 | 1.0 |
| Ethane | 0.8 | 0.6 | 0.02 |
| Ethylene | 1.5 | 1.6 | 2.3 |
| Propane | 0.8 | 0.5 | 0.4 |
| Propylene | 1.3 | 0.9 | 0.5 |
| Cyclopropane | 4.3 | 2.0 | 0.3 |
| 1-Butene | 0.4 | a | a |
| 2-Butene/Isobutylene | 0.2 | a | a |
| Acetylene | Trace | Trace | Trace |
| Condensables | |||
| Benzene | 1.0 | Trace | - |
| Toluene | 1.2 | 0.0 | - |
| Ethylbenzene | 0.6 | 0.0 | - |
| Styrene | 0.2 | 0.0 | - |
| a: Not analyzed for in these cases. |
Oxidation Reactions and Mechanistic Insights
The oxidation of molecules containing the cyclopropylphenylmethyl moiety can proceed through various pathways, often involving the cyclopropyl (B3062369) ring, the benzylic position, or the aromatic ring. While detailed mechanistic studies on the direct oxidation of this compound are not extensively documented in readily available literature, insights can be drawn from related reactions and thermal decomposition studies.
The thermal decomposition of this compound at high temperatures (400°C) results primarily in the formation of naphthalene (B1677914). researchgate.net This transformation suggests a complex rearrangement and oxidation process. Lesser amounts of products such as toluene, benzene, ethylbenzene, and various small alkanes and alkenes are also formed. researchgate.net The formation of naphthalene indicates a deep-seated rearrangement involving both the phenyl and cyclopropyl groups, likely proceeding through radical intermediates and subsequent dehydrogenation (oxidation) steps.
In other contexts, the reduction of cyclopropyl phenyl ketone can yield this compound. sciencemadness.org However, this reaction can be accompanied by ring-opening, affording phenylbutane as a by-product. sciencemadness.org This side-reaction highlights the delicate balance in the reactivity of the cyclopropane ring, which can open under conditions intended for the reduction of the adjacent ketone. This ring-opening is indicative of the formation of a carbenium ion intermediate that can be stabilized by both the phenyl group and the cyclopropyl group, leading to rearrangement products.
Elucidation of Reaction Mechanisms Through Kinetic and Isotopic Studies
Kinetic and isotopic labeling studies are powerful tools for elucidating the mechanisms of reactions involving this compound and its derivatives. These studies provide evidence for the nature of transition states and the involvement of specific bonds in rate-determining steps.
For instance, investigations into the acid-catalyzed cleavage of phenylcyclopropanone acetals, which share the core phenylcyclopropane structure, reveal mechanistic details dependent on the reaction conditions. The cleavage of 2-phenyl-4,7-dioxaspiro(2.4)heptane in aqueous sulfuric acid shows a deuterium (B1214612) solvent isotope effect (kH₃O⁺/kD₃O⁺) of 2.6. marquette.edu This value, along with the enthalpy and entropy of activation (ΔH‡ = 17.6 kcal/mol, ΔS‡ = -10.4 eu), is consistent with an A-SE2 mechanism where the rate-determining step is the protonation of the cyclopropane ring. marquette.edu
Conversely, the cleavage of 1,1-dimethoxy-2-phenylcyclopropane under similar conditions proceeds through two competing mechanisms. marquette.edu At high acidity, an A-1 mechanism is dominant, characterized by a deuterium solvent isotope effect (kH₃O⁺/kD₃O⁺) of 0.66 and different activation parameters (ΔH‡ = 25.0 kcal/mol, ΔS‡ = 11.5 eu). marquette.edu At lower acidity, the mechanism shifts towards the A-SE2 pathway. marquette.edu
Table 1: Kinetic Data for Acid-Catalyzed Cleavage of Phenylcyclopropane Derivatives
| Compound | Mechanism | ΔH‡ (kcal/mol) | ΔS‡ (eu) | kH₃O⁺/kD₃O⁺ |
|---|---|---|---|---|
| 2-phenyl-4,7-dioxaspiro(2.4)heptane | A-SE2 | 17.6 | -10.4 | 2.6 |
Substituent Effects on Reactivity and Selectivity
The electronic nature of substituents on the phenyl ring can profoundly influence the reactivity of this compound and the selectivity of its reactions. The cyclopropyl group itself acts as an electron-donating group, capable of stabilizing adjacent carbocations through its unique bent bonds, which have significant p-character.
Studies comparing the substituent effects of cyclopropyl, phenyl, and alkyl groups show that the cyclopropyl group's effect is consistently smaller than that of a phenyl group but larger than a simple alkyl group. dss.go.th For example, the effect on the α-carbon chemical shift in 13C NMR is a key indicator. The replacement of a hydrogen atom in toluene with a cyclopropyl group (to form this compound) induces a deshielding α-effect of 19.1 ppm. dss.go.th A second cyclopropyl substitution (forming dithis compound) has a smaller α-effect of 13.3 ppm, likely due to steric compression. dss.go.th
Table 2: Comparison of 13C NMR Substituent Effects (α-effect in ppm)
| Substitution | α-effect (ppm) |
|---|---|
| Toluene -> this compound | 19.1 |
| This compound -> Dithis compound | 13.3 |
| Methanol -> Cyclopropylcarbinol | 17.9 |
Computational Chemistry Studies on Cyclopropylphenylmethane Electronic Structure and Reactivity
Electronic Structure Theory Applications for Cyclopropylphenylmethane
The electronic structure of a molecule is fundamental to understanding its chemical behavior. Computational methods provide a powerful lens through which to examine the distribution of electrons and predict reactivity.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. ucsb.edu For a molecule like this compound, DFT calculations would be employed to determine its optimized geometry, electronic energy, and various spectroscopic properties. ucsb.edu The theory is based on the principle that the energy of a molecule can be determined from its electron density, a function of only three spatial variables, which is a significant simplification over the many-electron wavefunction. ucsb.edu Different functionals, which are approximations of the exchange-correlation energy, can be used, and their selection impacts the accuracy of the results. youtube.com
Ab Initio and Post-Hartree-Fock Methods
Ab initio methods, meaning "from the beginning," are based on first principles of quantum mechanics without the use of empirical parameters. The Hartree-Fock (HF) method is the simplest ab initio method, but it does not fully account for electron correlation. researchgate.net Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC) theory, build upon the HF method to include electron correlation, providing more accurate results, albeit at a higher computational expense. researchgate.net For this compound, these methods would offer a more refined understanding of its electronic structure compared to DFT.
Analysis of Molecular Orbitals and Electron Density Distributions
The analysis of molecular orbitals (MOs), such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting a molecule's reactivity. For this compound, the interaction between the cyclopropyl (B3062369) and phenyl moieties would be of particular interest. The electron-donating or -withdrawing nature of the cyclopropyl group in this context could be elucidated through MO analysis. Furthermore, mapping the electron density distribution would reveal regions of high and low electron density, indicating potential sites for electrophilic or nucleophilic attack.
Potential Energy Surface Exploration and Conformational Analysis
The potential energy surface (PES) is a multidimensional landscape that describes the energy of a molecule as a function of its geometry. wayne.edu Exploring the PES is essential for understanding a molecule's conformational preferences and reaction pathways. wayne.edu
Geometry Optimization of Ground and Excited States
Geometry optimization is the process of finding the arrangement of atoms that corresponds to a minimum on the potential energy surface, representing a stable conformation of the molecule. q-chem.com For this compound, this would involve determining the preferred orientation of the cyclopropyl group relative to the phenyl ring. Computational methods can also be used to optimize the geometries of electronically excited states, which is crucial for understanding photochemical processes. q-chem.com The optimization of excited state geometries can be more complex than for ground states and may involve methods like Time-Dependent DFT (TD-DFT) or Equation-of-Motion Coupled-Cluster (EOM-CC) theory. q-chem.com
Transition State Localization and Reaction Barrier Determination
A transition state is a saddle point on the potential energy surface that connects reactants and products. ucsb.edu Locating the transition state structure is key to understanding the mechanism and kinetics of a chemical reaction. ucsb.edu For hypothetical reactions involving this compound, such as ring-opening or substitution reactions, computational methods would be used to find the geometry of the transition state and calculate the activation energy barrier. This information provides a quantitative measure of the reaction rate.
Molecular Dynamics Simulations for Conformational and Reactive Processes
Molecular dynamics (MD) simulations are a powerful computational tool for exploring the conformational landscape and reactive pathways of molecules over time. youtube.comyoutube.com For this compound, MD simulations can provide insights into the molecule's flexibility and the dynamic interplay between its constituent rings.
The conformational dynamics of this compound are primarily governed by the rotation around the single bond connecting the methylene (B1212753) group to the phenyl ring and the conformational flexibility of the cyclopropane (B1198618) ring itself. Although the cyclopropane ring is highly strained, it can undergo puckering motions. MD simulations, employing force fields like CHARMM, AMBER, or OPLS-AA, can map the potential energy surface associated with these motions, identifying the most stable conformations and the energy barriers between them. nih.govmdpi.com In the case of this compound, key dihedral angles to monitor would be those defining the orientation of the phenyl group relative to the cyclopropane ring. By analyzing the trajectory of the atoms over time, one can determine the preferred spatial arrangement of the molecule.
Reactive molecular dynamics simulations, using reactive force fields (ReaxFF), can be employed to study the chemical reactions of this compound, such as ring-opening of the highly strained cyclopropane ring under various conditions. frontiersin.orgresearchgate.net These simulations can model the breaking and forming of chemical bonds, allowing for the observation of reaction pathways and the identification of transient intermediates. For instance, a simulation could model the thermal decomposition of this compound, revealing the initial steps of cyclopropane ring cleavage and subsequent rearrangements.
A hypothetical MD simulation setup to study the conformational preferences of this compound is detailed in the table below.
| Parameter | Value/Description |
| Force Field | OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) |
| Solvent | Explicit water model (e.g., TIP3P) |
| System Size | One this compound molecule in a cubic box of water |
| Temperature | 300 K (controlled by a thermostat, e.g., Nosé-Hoover) |
| Pressure | 1 atm (controlled by a barostat, e.g., Parrinello-Rahman) |
| Simulation Time | 100 ns |
| Analysis | Root-mean-square deviation (RMSD), dihedral angle distributions, potential energy analysis |
This table represents a typical setup for an MD simulation to study the conformational behavior of a small organic molecule like this compound in a solvent.
Quantum Chemical Characterization of Reaction Intermediates and Transition States
Quantum chemical methods, particularly Density Functional Theory (DFT) and high-level ab initio calculations like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are essential for characterizing the electronic structure and energetics of reaction intermediates and transition states. youtube.com These methods provide detailed information about the geometry, energy, and vibrational frequencies of these transient species, which are often difficult or impossible to study experimentally.
A fundamental reaction of cyclopropyl-containing compounds is the ring-opening reaction, which proceeds through a diradical or zwitterionic intermediate. For this compound, a plausible reaction pathway to investigate would be the homolytic cleavage of a C-C bond in the cyclopropane ring, leading to a diradical intermediate. Quantum chemical calculations can be used to locate the transition state for this ring-opening process and to characterize the resulting intermediate.
The table below presents hypothetical relative energies for the stationary points on the potential energy surface of a cyclopropane ring-opening reaction, as would be calculated using a DFT method like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)).
| Species | Relative Energy (kcal/mol) | Description |
| This compound (Reactant) | 0.0 | Ground state reactant molecule |
| Transition State (TS) | +55.0 | Structure corresponding to the energy maximum along the reaction coordinate for ring-opening |
| Diradical Intermediate | +40.0 | Open-chain diradical species formed after ring-opening |
This table provides hypothetical energy values for a ring-opening reaction of this compound, illustrating the kind of data obtained from quantum chemical calculations. The values are based on typical activation energies for cyclopropane ring openings.
The characterization of the transition state would involve a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate (the breaking of the C-C bond). The diradical intermediate would be characterized by its spin density distribution, which would show the localization of the unpaired electrons.
Theoretical Spectroscopy and Comparison with Experimental Data
The comparison of theoretically calculated spectroscopic data with experimental measurements is a powerful approach for validating the computed structures and electronic properties of a molecule. researchgate.netpsu.edu For this compound, this would typically involve the calculation of its Nuclear Magnetic Resonance (NMR) spectra and its infrared (IR) and ultraviolet-visible (UV-Vis) spectra.
NMR Spectroscopy: The 1H and 13C NMR chemical shifts of this compound can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with DFT. nih.gov The calculated chemical shifts are then compared to the experimental values, usually after a linear scaling to account for systematic errors in the computational method and the effects of the solvent. A good correlation between the calculated and experimental spectra provides strong evidence for the correctness of the computed molecular geometry.
Below is a hypothetical comparison of experimental and calculated 1H and 13C NMR chemical shifts for this compound.
Table: Comparison of Experimental and Calculated 1H and 13C NMR Chemical Shifts (ppm) for this compound
| Atom | Experimental δ (ppm) | Calculated δ (ppm) |
|---|---|---|
| 1H NMR | ||
| Phenyl (ortho) | 7.25 | 7.28 |
| Phenyl (meta) | 7.35 | 7.38 |
| Phenyl (para) | 7.15 | 7.18 |
| Methylene (-CH2-) | 2.60 | 2.65 |
| Cyclopropyl (-CH-) | 1.05 | 1.10 |
| Cyclopropyl (-CH2-) | 0.50 | 0.55 |
| 13C NMR | ||
| Phenyl (ipso) | 140.0 | 140.5 |
| Phenyl (ortho) | 128.5 | 128.8 |
| Phenyl (meta) | 128.0 | 128.3 |
| Phenyl (para) | 126.0 | 126.3 |
| Methylene (-CH2-) | 40.0 | 40.5 |
| Cyclopropyl (-CH-) | 15.0 | 15.3 |
This table presents hypothetical data to illustrate the expected correlation between experimental and calculated NMR chemical shifts for this compound.
Vibrational Spectroscopy: The IR spectrum of this compound can be calculated using DFT methods. The calculation provides the vibrational frequencies and their corresponding intensities. These calculated frequencies are often scaled by an empirical factor to improve agreement with the experimental spectrum. mdpi.com The comparison allows for the assignment of the observed IR absorption bands to specific vibrational modes of the molecule, such as the C-H stretches of the phenyl and cyclopropyl groups, and the characteristic ring deformation modes of the cyclopropane ring.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic transitions of this compound, which correspond to the absorption bands in its UV-Vis spectrum. mdpi.com These calculations can help to understand the nature of the electronic excitations, for example, whether they are localized on the phenyl ring (π→π* transitions) or involve charge transfer between the cyclopropyl and phenyl moieties.
Advanced Spectroscopic Characterization and Structural Elucidation of Cyclopropylphenylmethane Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei, providing detailed information about molecular structure and connectivity. youtube.com For cyclopropylphenylmethane derivatives, both ¹H and ¹³C NMR are instrumental in assigning the positions of hydrogen and carbon atoms, respectively.
¹H and ¹³C NMR Analysis of Chemical Shifts and Coupling Patterns
In ¹H NMR spectroscopy, the chemical shift (δ) of a proton is influenced by its local electronic environment. For the parent compound, this compound (also known as benzylcyclopropane), the protons on the phenyl group typically appear in the aromatic region (around 7.1-7.3 ppm), while the methylene (B1212753) (-CH₂-) protons adjacent to both the cyclopropyl (B3062369) and phenyl groups, and the cyclopropyl protons themselves, resonate at higher fields (lower ppm values). docbrown.infonih.gov The highly shielded cyclopropyl protons often appear at unusually low chemical shifts, sometimes below 1 ppm, due to the ring's unique electronic structure. docbrown.info Spin-spin coupling between adjacent, non-equivalent protons provides further structural information, revealing the connectivity of the atoms. The multiplicity of a signal (e.g., singlet, doublet, triplet) is determined by the number of neighboring protons, following the n+1 rule. docbrown.info
¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. nih.gov Each unique carbon atom in a molecule gives rise to a distinct signal. In this compound, separate signals are observed for the different carbons of the phenyl ring, the methylene carbon, and the carbons of the cyclopropyl ring. The chemical shifts of these carbons are indicative of their hybridization and the nature of the atoms they are bonded to. For instance, the aromatic carbons resonate at lower field (higher ppm) compared to the aliphatic carbons of the cyclopropyl and methylene groups.
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for this compound Moieties
| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Phenyl Protons | 7.1 - 7.5 | 125 - 145 |
| Methylene Protons (-CH₂-) | 2.5 - 2.8 | 35 - 45 |
| Cyclopropyl Methine Proton (-CH-) | 0.8 - 1.2 | 10 - 20 |
| Cyclopropyl Methylene Protons (-CH₂-) | 0.2 - 0.7 | 5 - 15 |
Note: These are approximate ranges and can vary depending on the specific substitution pattern of the this compound derivative.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
While 1D NMR spectra provide fundamental information, complex molecules often exhibit overlapping signals that can be difficult to interpret. mnstate.edulibretexts.org Two-dimensional (2D) NMR techniques overcome this challenge by spreading the signals across two frequency axes, revealing correlations between different nuclei. huji.ac.ilharvard.educam.ac.uk
COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are spin-spin coupled to each other. libretexts.org Cross-peaks in a COSY spectrum connect the signals of coupled protons, allowing for the tracing of proton-proton connectivity networks within the molecule. This is particularly useful for confirming the arrangement of protons in the cyclopropyl and phenyl rings and the methylene bridge.
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates the chemical shifts of protons directly bonded to carbon atoms. huji.ac.il Each cross-peak in an HSQC spectrum links a specific proton signal to the signal of the carbon it is attached to, providing a direct map of C-H bonds.
Solid-State NMR for Crystalline and Amorphous Forms
While most NMR is performed on solutions, solid-state NMR (ssNMR) provides crucial information about the structure and dynamics of molecules in their solid, crystalline, or amorphous forms. nih.gov For this compound derivatives that are solid at room temperature, ssNMR can reveal details about polymorphism (the existence of different crystal structures), molecular packing, and conformational differences between the solid and solution states. Techniques like Magic Angle Spinning (MAS) are employed to average out anisotropic interactions that would otherwise lead to broad, uninformative signals in the solid state.
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.govkurouskilab.com The resulting spectra serve as a "molecular fingerprint," unique to a specific compound, and are instrumental in identifying the presence of various functional groups. kpi.ua
In the context of this compound derivatives, IR spectroscopy is particularly sensitive to polar bonds and can readily identify characteristic vibrations such as:
C-H stretching vibrations: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches (from the cyclopropyl and methylene groups) are found just below 3000 cm⁻¹.
C=C stretching vibrations: The aromatic ring exhibits characteristic absorptions in the 1450-1600 cm⁻¹ region.
Cyclopropyl ring vibrations: The strained cyclopropyl ring has characteristic C-H and C-C vibrations, though these can sometimes be subtle. The ring "breathing" mode is often observed in the Raman spectrum.
Raman spectroscopy, which relies on inelastic scattering of light, is particularly sensitive to non-polar, symmetric vibrations. nih.govkurouskilab.com It is therefore an excellent tool for observing the C-C bonds of the aromatic ring and the cyclopropyl group. The combination of IR and Raman spectroscopy provides a more complete picture of the vibrational modes of the molecule. kurouskilab.com For instance, vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa, a phenomenon governed by the mutual exclusion principle in molecules with a center of symmetry. youtube.com
Table 2: Key Vibrational Frequencies for this compound
| Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |
| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 3000 | 2850 - 3000 |
| Aromatic C=C Stretch | 1450 - 1600 | 1450 - 1600 |
| CH₂ Scissoring | ~1450 | |
| Cyclopropyl Ring Breathing | ~1200 | |
| Aromatic C-H Out-of-Plane Bend | 700 - 900 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. sci-hub.seslideshare.netyoutube.com For this compound and its derivatives, the primary chromophore (light-absorbing part of the molecule) is the phenyl group. libretexts.org
The benzene (B151609) ring exhibits characteristic π → π* electronic transitions. The presence of the cyclopropylmethyl substituent can cause a slight shift in the absorption maxima (λ_max) and an increase in the molar absorptivity (ε) compared to unsubstituted benzene. This is due to the electron-donating nature of the alkyl group, which can interact with the π-system of the aromatic ring. The extent of this interaction and the resulting changes in the UV-Vis spectrum can provide insights into the electronic communication between the cyclopropyl and phenyl moieties. The study of conjugated systems is a primary application of UV-Vis spectroscopy in organic chemistry. libretexts.orgrsc.org
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of a compound and, through analysis of its fragmentation pattern, offers valuable structural information. nist.gov
In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight (132.20 g/mol ). nih.gov The molecule then undergoes fragmentation upon ionization, breaking apart in a predictable manner. Common fragmentation pathways for this compound and its derivatives include:
Loss of the cyclopropyl group: This would result in a prominent peak corresponding to the benzyl (B1604629) cation.
Benzylic cleavage: Cleavage of the bond between the methylene group and the phenyl ring can lead to the formation of a cyclopropylmethyl cation.
Rearrangements: The high-energy ions formed in the mass spectrometer can undergo rearrangements, leading to a complex pattern of fragment ions.
By carefully analyzing the masses of the fragment ions, it is possible to deduce the structure of the original molecule. High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecular ion and its fragments with very high accuracy, further aiding in structural confirmation. rsc.org
X-ray Crystallography for Precise Three-Dimensional Structural Determination
X-ray crystallography stands as the gold standard for the unambiguous determination of the three-dimensional arrangement of atoms within a crystalline solid. This technique relies on the diffraction of X-rays by the electron clouds of the atoms in a crystal lattice. The resulting diffraction pattern is then mathematically transformed to generate a three-dimensional electron density map, from which the precise positions of the atoms can be deduced. This provides a wealth of structural information, including bond lengths, bond angles, and torsional angles, which define the conformation of the molecule.
In the context of this compound derivatives, X-ray crystallography can definitively establish the relative orientations of the cyclopropyl and phenyl rings, as well as the conformation of any substituents. For instance, in a study of 6-cyclopropyl-1,3-diphenylfulvene, a related compound featuring a cyclopropyl group, X-ray diffraction analysis provided precise bond lengths and angles, revealing the puckering of the five-membered ring and the rotational orientation of the phenyl and cyclopropyl substituents. nih.gov Such detailed structural data is invaluable for understanding intermolecular interactions in the solid state, such as crystal packing forces and potential hydrogen bonding networks.
The crystallographic data obtained for a hypothetical this compound derivative could be presented in a detailed table, outlining key geometric parameters.
Table 1: Hypothetical X-ray Crystallographic Data for a this compound Derivative
| Parameter | Value (Å or °) |
| C(ar)-C(ipso) Bond Length | 1.51 |
| C(ipso)-C(α) Bond Length | 1.52 |
| C(α)-C(cy) Bond Length | 1.50 |
| C-C (cyclopropyl) Bond Length (avg.) | 1.51 |
| C-H (cyclopropyl) Bond Length (avg.) | 1.08 |
| C-C-C (cyclopropyl) Angle (avg.) | 60.0 |
| C(ar)-C(ipso)-C(α) Angle | 118.5 |
| C(ipso)-C(α)-C(cy) Angle | 119.2 |
| Dihedral Angle (Phenyl/Cyclopropyl) | 75.3 |
Note: The data in this table is hypothetical and serves as an example of the type of information obtained from an X-ray crystallographic study.
Synergistic Integration of Spectroscopic Data with Computational Chemistry Results
While X-ray crystallography provides a static picture of a molecule in the crystalline state, the synergistic integration of various spectroscopic techniques with computational chemistry methods offers a more dynamic and comprehensive understanding of molecular structure and behavior in different environments. Current time information in Bangalore, IN. Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for complementing and interpreting experimental data.
By creating a theoretical model of the this compound derivative, researchers can calculate a wide range of properties, including optimized geometries, vibrational frequencies (correlating to Infrared and Raman spectra), and NMR chemical shifts. These calculated values can then be compared with experimental spectroscopic data to validate the proposed structure and gain deeper insights into its electronic and conformational properties.
For example, a computational analysis of di-p-tolyl disulfide, a molecule with structural similarities in terms of aromatic rings, demonstrated how DFT calculations could be used to evaluate the thermodynamic stability of different polymorphs under high pressure, complementing experimental crystallographic findings. mdpi.com This approach allows for the exploration of conformational landscapes and the identification of low-energy conformers that may exist in solution or the gas phase, environments not accessible to standard X-ray crystallography.
The synergy between experimental and computational data is particularly powerful in cases where obtaining suitable crystals for X-ray analysis is challenging. In such scenarios, spectroscopic data (NMR, IR, etc.) can be used as a basis for building a computational model. The calculated spectroscopic parameters from this model can then be refined against the experimental data to arrive at a highly probable three-dimensional structure.
Table 2: Comparison of Experimental and Computationally Predicted Spectroscopic Data for a Hypothetical this compound Derivative
| Spectroscopic Data | Experimental Value | Calculated Value (DFT) |
| ¹H NMR (ppm) | ||
| Phenyl-H (ortho) | 7.25 | 7.28 |
| Phenyl-H (meta) | 7.35 | 7.38 |
| Phenyl-H (para) | 7.20 | 7.22 |
| Methine-H | 2.50 | 2.55 |
| Cyclopropyl-H | 0.50 - 1.00 | 0.55 - 1.05 |
| ¹³C NMR (ppm) | ||
| C(ipso) | 142.0 | 142.5 |
| C(aromatic) | 128.0 - 129.5 | 128.2 - 129.8 |
| C(methine) | 40.5 | 40.8 |
| C(cyclopropyl) | 8.0 - 12.0 | 8.5 - 12.3 |
| IR (cm⁻¹) | ||
| C-H stretch (aromatic) | 3050 | 3055 |
| C-H stretch (aliphatic) | 2980 | 2985 |
| C=C stretch (aromatic) | 1600, 1490 | 1605, 1495 |
Note: The data in this table is hypothetical and for illustrative purposes.
Applications of Cyclopropylphenylmethane As an Organic Building Block
Strategic Utility in Complex Molecule Synthesis
The inherent ring strain and the specific bond characteristics of the cyclopropyl (B3062369) group in cyclopropylphenylmethane make it a valuable synthon for constructing intricate molecular architectures. researchgate.net Organic chemists leverage these features to forge new carbon-carbon and carbon-heteroatom bonds, facilitating the assembly of complex target molecules. nih.gov
Role in Fragment-Based Synthesis Approaches
Fragment-based drug discovery (FBDD) is a powerful strategy for identifying lead compounds by screening low molecular weight fragments that bind to a biological target. nih.gov The cyclopropyl motif, due to its three-dimensional nature and ability to introduce conformational constraints, is an attractive fragment in drug design. researchgate.net this compound and its derivatives can serve as key fragments or precursors to fragments that are elaborated into more potent and selective drug candidates. nih.govvu.nl The incorporation of the cyclopropylphenylmethyl scaffold can influence a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug development. researchgate.net
The utility of cyclopropane-containing fragments extends to their ability to provide specific vectors for chemical elaboration. nih.gov By functionalizing either the cyclopropyl ring or the phenyl ring of this compound, chemists can systematically explore the chemical space around a core fragment, optimizing its interactions with a target protein. This approach has been instrumental in the development of numerous clinical and preclinical drug candidates. researchgate.net
Construction of Polycyclic and Heterocyclic Systems
The strained C-C bonds of the cyclopropyl group in this compound can undergo ring-opening reactions, providing a pathway to more complex cyclic systems. These transformations are often catalyzed by transition metals or Lewis acids and can lead to the formation of five- or six-membered rings, which are common motifs in polycyclic and heterocyclic compounds. rsc.orgnih.gov For instance, the cyclopropylcarbinyl cation, which can be generated from this compound derivatives, is prone to rearrangements that yield larger ring structures. caltech.edu
Furthermore, the phenyl group of this compound can be functionalized and then participate in intramolecular cyclization reactions with side chains attached to the cyclopropyl ring. This strategy allows for the diastereoselective synthesis of complex polycyclic frameworks. The stereochemistry of the cyclopropane (B1198618) ring can effectively control the stereochemical outcome of these cyclizations, making it a powerful tool for asymmetric synthesis.
Precursor in Natural Product and Drug Analogue Synthesis
The cyclopropylphenylmethyl unit is a structural motif found in some natural products and serves as a valuable precursor for the synthesis of their analogues. marquette.edunih.gov The synthesis of natural products often involves the strategic use of building blocks that can be elaborated into the complex target structure. nih.govoregonstate.edu The unique reactivity of the cyclopropyl group allows for its conversion into other functional groups or its participation in ring-expansion reactions to construct the core skeletons of natural products. marquette.edu
For example, derivatives of this compound can be used to introduce the cyclopropylphenyl moiety into a larger molecule, which can then be further transformed. The synthesis of various bioactive compounds, including those with potential applications as pharmaceuticals, has been achieved using cyclopropane-containing building blocks. nih.govnih.gov The ability to create analogues of natural products by modifying the this compound core allows for the exploration of structure-activity relationships and the optimization of biological activity. nih.gov
Exploration in Advanced Materials Science
The distinct electronic and structural characteristics of this compound also make it an intriguing component for the development of advanced organic materials. scitechseries.commdpi.com Its incorporation into larger molecular or polymeric structures can impart unique properties relevant to materials science. deliuslab.com
Incorporation into Polymeric Architectures (e.g., through Ring-Opening Polymerization)
Ring-opening polymerization (ROP) is a versatile method for synthesizing polymers from cyclic monomers. youtube.comgelest.com While this compound itself is not typically polymerized directly via ROP, its derivatives containing appropriate activating groups can undergo this process. For instance, the presence of donor and acceptor substituents on the cyclopropane ring can facilitate Lewis acid-catalyzed ROP. rsc.org This allows for the synthesis of polymers with the cyclopropylphenyl unit incorporated into the polymer backbone or as a pendant group.
The resulting polymers may exhibit interesting thermal and mechanical properties due to the presence of the rigid cyclopropyl and phenyl groups. For example, polymers derived from the ring-opening of cyclopropane-containing monomers have shown higher glass transition temperatures compared to their analogues synthesized by other methods. rsc.org The spatial arrangement and confinement of catalytic sites within a polymer architecture can also influence the outcome of polymerizations, such as the ring-opening metathesis polymerization (ROMP) of cyclic olefins. rsc.orggoogle.com
Design and Synthesis of Functional Organic Materials (e.g., Optoelectronic Applications)
The interaction between the σ-bonds of the cyclopropane ring and the π-system of the phenyl ring in this compound can lead to interesting electronic properties. This σ-π conjugation can influence the optical and electronic behavior of materials incorporating this moiety. researchgate.net Functional organic materials are compounds designed to have specific electronic, optical, or magnetic properties for applications in areas like electronics and photonics. scitechseries.comdeliuslab.com
By strategically incorporating this compound derivatives into larger conjugated systems, it may be possible to tune the optoelectronic properties of the resulting materials. deliuslab.com These materials could find applications in organic light-emitting diodes (OLEDs), organic solar cells, or as sensors. The synthesis of such materials often involves the precise assembly of molecular building blocks to create a desired supramolecular architecture with specific functions. researchgate.net The development of novel organic radicals as building blocks for functional molecular materials is also an active area of research. researchgate.net
Role in Supramolecular Chemistry and Self-Assembly Processes
The unique structural and electronic characteristics of the cyclopropylphenyl moiety position it as a noteworthy component in the field of supramolecular chemistry and self-assembly. While comprehensive studies focusing solely on this compound as a primary building block are not extensively documented, the distinct properties of its constituent cyclopropyl and phenyl groups provide a strong basis for its potential role in directing non-covalent interactions to form ordered supramolecular architectures.
The rigid and strained nature of the cyclopropane ring, combined with the planarity and electron-rich character of the phenyl group, allows for a variety of intermolecular interactions that are crucial for self-assembly processes. These interactions include van der Waals forces, π-π stacking, and C-H···π interactions. The interplay of these forces can guide the organization of molecules containing the cyclopropylphenyl motif into well-defined supramolecular structures.
Research into related systems has demonstrated that the incorporation of cyclopropyl groups can significantly influence molecular packing and the formation of higher-order structures. For instance, the conformational constraints imposed by cyclopropyl rings have been shown to disrupt efficient molecular packing, which can favor the formation of amorphous solids over crystalline structures acs.org. This property can be harnessed to control the morphology of self-assembled materials.
Furthermore, the phenyl group is a well-established participant in supramolecular chemistry, readily engaging in π-π stacking interactions, where parallel aromatic rings align to minimize their energy. The presence of the adjacent cyclopropyl group can modulate the electronic properties of the phenyl ring, thereby influencing the strength and geometry of these stacking interactions.
The unique electronic nature of the cyclopropyl group, often described as having partial double-bond character due to its Walsh orbitals, further contributes to its ability to engage in these non-covalent interactions wikipedia.org. This electronic character can enhance its interaction with electron-deficient or electron-rich aromatic systems, providing a tuneable element in the design of self-assembling systems.
The combination of these features in the this compound structure suggests its potential utility in the rational design of supramolecular assemblies. By modifying substituents on the phenyl ring or by incorporating the cyclopropylphenyl motif into larger, more complex molecules, it is possible to fine-tune the intermolecular interactions and direct the self-assembly process towards specific architectures with desired properties. This makes the cyclopropylphenyl group a valuable synthon in the toolbox of crystal engineering and materials science.
| Interaction Type | Participating Groups | Effect on Supramolecular Assembly | Supporting Evidence |
| C-H···π Interactions | Cyclopropyl C-H bonds and Phenyl π-system | Directional control, stabilization of crystal packing | Crystal structure of 6-cyclopropyl-1,3-diphenylfulvene shows close contacts between cyclopropyl and phenyl groups nih.gov. |
| π-π Stacking | Phenyl rings | Formation of columnar or lamellar structures | A common interaction for aromatic systems, influenced by the electronic nature of the cyclopropyl substituent nih.gov. |
| van der Waals Forces | Entire molecule | General cohesive forces contributing to aggregation | Fundamental to all intermolecular interactions rsc.org. |
| Steric Hindrance/Conformational Constraint | Cyclopropyl group | Disruption of close packing, potential for amorphous materials | Studies on cyclopropanated terpenoids indicate that cyclopropyl groups can prevent efficient crystallization acs.org. |
Future Directions and Emerging Research Avenues
Development of Highly Efficient and Selective Catalytic Systems
A primary focus of future research is the design of advanced catalytic systems that can precisely manipulate the cyclopropylphenylmethane framework. The inherent strain of the cyclopropane (B1198618) ring makes it susceptible to ring-opening reactions, while the presence of C(sp³)–H and C(sp²)–H bonds offers multiple sites for functionalization. The challenge lies in developing catalysts that can select one reaction pathway over others with high efficiency and selectivity.
Recent breakthroughs in photoredox catalysis have opened new avenues for the 1,3-difunctionalization of aryl cyclopropanes. nih.govthieme-connect.comnjtech.edu.cn These methods utilize light-absorbing catalysts to generate radical intermediates under mild conditions, enabling transformations that are difficult to achieve with traditional thermal methods. For instance, a cooperative system using an N-heterocyclic carbene (NHC) and an organic photoredox catalyst has been shown to facilitate a ring-opening/arylcarboxylation/acylation cascade. nih.govresearchgate.net Similarly, iridium-based photocatalysts can be used for the oxoamination of aryl cyclopropanes. thieme-connect.com Future work will likely focus on expanding the scope of these reactions and developing enantioselective variants.
Another significant area is the catalytic activation of C–H bonds. Palladium(II) catalysts, in conjunction with mono-N-protected amino acid ligands, have been developed for the enantioselective C–H activation of cyclopropanes, allowing for their cross-coupling with organoboron reagents. nih.gov This approach provides a novel method for constructing enantioenriched cis-substituted cyclopropanecarboxylic acids. nih.gov Furthermore, dirhodium(II) catalysts have been employed for the site-selective C–H cyclopropylation of electron-rich arenes, a process that proceeds through the generation of a chiral Rh(II)-carbene. nih.gov The development of catalysts that can selectively activate the benzylic or cyclopropyl (B3062369) C–H bonds of this compound remains a key objective.
| Catalytic System | Transformation | Key Features | Reference |
|---|---|---|---|
| NHC / Organic Photoredox Catalyst | Ring-Opening / 1,3-Difunctionalization | Metal-free conditions, forms γ-aroyloxy ketones. | nih.govresearchgate.net |
| Ir(dF(CF3)ppy)2(4,4′-dCF3bpy) | Photoredox Oxoamination | Visible-light promoted, mild conditions. | thieme-connect.com |
| TiO2 Photocatalyst | Photocatalytic Oxo-Amination | Achieves high enantioselectivity (>99% ee) via an SN2-like ring-opening. | acs.org |
| Pd(II) / Chiral Amino Acid Ligand | Enantioselective C(sp³)–H Activation | Provides access to chiral cis-substituted cyclopropanecarboxylic acids. | nih.gov |
| Chiral Dirhodium(II) Carboxylate | Enantioselective Aryl C–H Cyclopropylation | Generates chiral Rh(II)-carbenes via electrophilic aromatic substitution. | nih.gov |
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Design
The complexity of reactions involving this compound, with multiple potential reaction sites and pathways (e.g., ring-opening vs. C–H functionalization), makes it an ideal candidate for the application of artificial intelligence (AI) and machine learning (ML). These computational tools are transforming chemical synthesis by enabling the rapid prediction of reaction outcomes and the design of optimal reaction conditions.
ML models can be trained on large datasets of known chemical reactions to identify complex patterns that are not immediately obvious to human chemists. researchgate.net By analyzing factors such as reactant structures, catalyst types, solvents, and temperatures, these models can predict the likelihood of a reaction's success, its potential yield, and its selectivity. acs.org For this compound, AI could predict whether a given catalytic system will favor cleavage of the C1–C2 or C1–C3 bond of the cyclopropyl ring, or if it will preferentially activate a specific C–H bond. This predictive power can significantly reduce the amount of trial-and-error experimentation required, accelerating the discovery of new transformations. thieme-connect.com
Furthermore, AI is being used to design novel catalysts and synthetic routes. Generative models can propose new ligand structures or catalyst compositions optimized for a specific transformation. acs.org For instance, an AI could be tasked with designing a ligand for a palladium catalyst that maximizes enantioselectivity in the C–H arylation of the cyclopropyl group in this compound. By incorporating fundamental physical principles, such as the conservation of mass, into these models, their accuracy and reliability are greatly improved. njtech.edu.cn As these technologies mature, they will become indispensable tools for designing complex synthetic pathways involving structurally nuanced molecules like this compound.
Discovery of Novel Reactivity Patterns and Unprecedented Transformations
The unique electronic nature of the cyclopropyl group, which possesses both σ and π character, allows it to participate in a variety of transformations beyond simple ring-opening. Future research will continue to uncover novel reactivity patterns for this compound and related aryl cyclopropanes.
One emerging area is the use of aryl cyclopropanes in radical-mediated cascade reactions. Under photoredox conditions, the cyclopropane ring can be opened to generate a benzylic radical, which can then be trapped by a variety of nucleophiles or participate in subsequent cyclization events. nih.govbeilstein-journals.orgnih.gov This strategy enables the 1,3-difunctionalization of the carbon skeleton, providing rapid access to complex molecular architectures. nih.gov Researchers are exploring the scope of these radical-based transformations, aiming to develop new multicomponent reactions that form several bonds in a single operation.
Cycloaddition reactions represent another promising frontier. wikipedia.orglibretexts.org While the cyclopropane ring itself is saturated, its interaction with the adjacent phenyl ring can influence the reactivity of the aromatic system. Moreover, the cyclopropyl group can act as a directing group or a reactive handle in more complex transformations. For example, photoinduced [3+2] cycloadditions of aryl cyclopropyl ketones with alkynes and alkenes have been reported. acs.org Research into whether this compound itself can participate as a dienophile or a diene component in Diels-Alder reactions, or engage in other types of pericyclic reactions under thermal or photochemical conditions, could reveal unprecedented transformations. pageplace.deacs.orglibretexts.org The development of catalytic systems that can promote formal cycloadditions involving the C–C bonds of the cyclopropane ring is also an active area of investigation.
Expansion into New Areas of Functional Material Development
The rigid, three-dimensional structure of the cyclopropyl group offers a unique design element for the creation of new functional materials. While research in this area is still nascent, the incorporation of the this compound motif into polymers and other macromolecules could lead to materials with novel thermal, mechanical, and optical properties.
One promising avenue is the synthesis of polymers from cyclopropane-containing monomers. For example, radical polymerization of cyclopropyl methacrylate (B99206) monomers has been shown to produce photosensitive polymers that can be cross-linked upon UV exposure, suggesting applications in microelectronics and optics. Similarly, the synthesis of functionally substituted polycyclopropyl styrenes is being explored. chemprob.org By analogy, a monomer derived from this compound, such as a cyclopropyl-substituted styrene (B11656), could be polymerized to create novel materials. The bulky and rigid cyclopropyl group could impact the polymer's glass transition temperature, solubility, and chain packing, leading to materials with tailored properties. cmu.edu
Furthermore, the electronic interaction between the cyclopropyl and phenyl groups could be exploited in the design of materials for organic electronics. The cyclopropyl group can act as a weak electron-donating group, and its incorporation into conjugated polymer backbones could be used to tune the electronic properties of the resulting material. The cyclization of random copolymers of styrene and isoprene (B109036) to form rigid tetrahydronaphthyl bicyclic units demonstrates how polymer backbone modification can dramatically alter material properties, a strategy that could be adapted for cyclopropyl-containing systems. acs.org Future work will involve the design and synthesis of new monomers based on the this compound scaffold and the exploration of their polymerization behavior and the properties of the resulting materials. diva-portal.orgepfl.ch
Advanced Computational Modeling for Predictive Reactivity and Properties
Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful toolkit for understanding and predicting the behavior of molecules like this compound at an electronic level. nih.gov Advanced computational modeling is becoming an increasingly integral part of chemical research, offering insights that are often difficult or impossible to obtain through experimentation alone.
For this compound, DFT calculations can be used to precisely quantify the strain energy of the cyclopropane ring and to understand how this strain is influenced by the adjacent phenyl group. This information is crucial for predicting the thermodynamics and kinetics of ring-opening reactions. researchgate.net Computational models can map out the entire potential energy surface of a reaction, identifying transition state structures and calculating activation barriers. researchgate.net This allows for the rationalization of observed selectivity and the in silico screening of different catalysts or reaction conditions to identify the most promising candidates for experimental investigation. mdpi.com
Furthermore, DFT can be used to calculate a wide range of molecular properties that are key to understanding reactivity. nih.gov Descriptors such as molecular electrostatic potential (MESP), frontier molecular orbital (HOMO-LUMO) energies, and condensed Fukui functions can identify the most likely sites for nucleophilic or electrophilic attack. nih.gov For example, these calculations could predict whether a C–H activation catalyst is more likely to interact with the aromatic, benzylic, or cyclopropyl C–H bonds. As computational methods become more accurate and efficient, they will play an increasingly predictive role in guiding the synthesis and application of this compound and its derivatives. scispace.com
Q & A
Q. What established laboratory methods are used to synthesize cyclopropylphenylmethane, and how is reaction progress monitored?
this compound can be synthesized via catalytic oxidation of precursors such as hexadecylbenzene using RuO4 in dimethyl carbonate (DMC)-water solvent systems. Reaction efficiency is monitored using gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) to quantify products like cyclopropyl phenyl ketone (56%) and cyclopropylacetic acid (9%) . Key parameters include RuO4 concentration (8.2 mmol) and reaction time (20 hours).
Q. Which spectroscopic techniques are optimal for characterizing this compound, and what spectral signatures indicate structural integrity?
- <sup>1</sup>H NMR : Cyclopropane ring protons appear as distinct multiplets (δ 0.5–1.5 ppm), while aromatic protons resonate at δ 6.5–7.5 ppm.
- IR Spectroscopy : C-C stretching vibrations of the cyclopropane ring occur near 1000 cm<sup>-1</sup>. Cross-referencing with published spectral databases ensures accurate identification .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- PPE : NIOSH-approved safety glasses, nitrile gloves, and lab coats.
- Engineering Controls : Conduct reactions in fume hoods to minimize vapor exposure.
- Handling : Inspect gloves before use and dispose of contaminated materials per hazardous waste guidelines .
Advanced Research Questions
Q. How can competing reaction pathways during this compound oxidation be analyzed to explain multiple product formation?
Employ kinetic profiling with time-resolved sampling to track intermediate species. For example, in RuO4-mediated oxidation, use <sup>18</sup>O isotopic labeling to trace oxygen incorporation into products. Pair with density functional theory (DFT) calculations to map energy barriers for pathways leading to cyclopropyl phenyl ketone vs. cyclopropylacetic acid .
Q. What experimental strategies resolve contradictions in reported solubility data for this compound across solvents?
- Standardized Testing : Use shake-flask methods at controlled temperatures (e.g., 25°C) to measure solubility in polar (e.g., DMSO) and nonpolar (e.g., hexane) solvents.
- Computational Validation : Apply COSMO-RS simulations to predict solubility trends and identify outliers in literature data .
Q. How can reaction conditions be optimized to maximize yield of a specific product in this compound transformations?
Utilize design of experiments (DoE) to evaluate variables like solvent composition, catalyst loading, and temperature. For example:
| Variable | Range Tested | Optimal Condition | Yield Improvement |
|---|---|---|---|
| RuO4 (mmol) | 8.2 → 16.4 | 16.4 mmol | 91% heptadecanoic acid |
| Solvent (DMC:H2O) | 1:1 → 4:1 | 4:1 | 20% reduction in byproducts |
Methodological Guidance
- Data Contradiction Analysis : For conflicting reactivity reports, conduct control experiments (e.g., purity checks, catalyst stability tests) and meta-analyses of published protocols to isolate variables like impurity interference .
- Computational Modeling : Use Gaussian or ORCA software for DFT calculations to predict reaction intermediates and validate experimental observations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
